3,4-Diethoxy-3-cyclobutene-1,2-dione
Overview
Description
3,4-Diethoxy-3-cyclobutene-1,2-dione, also known as squaric acid diethyl ester, is an organic compound with the molecular formula C8H10O4. It is a derivative of squaric acid, where the hydroxyl groups are replaced by ethoxy groups. This compound is a clear, colorless to yellow liquid and is used as a building block in organic synthesis .
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to inhibit enzymes such as glyoxylase, semiqauric acid, pyruvate dehrogenase, and transketolase .
Mode of Action
It’s known to undergo ethoxy substitution with amines and unsaturated organosilanes . This suggests that it might interact with its targets through a similar mechanism, leading to changes in the structure and function of the target molecules.
Biochemical Analysis
Biochemical Properties
3,4-Diethoxy-3-cyclobutene-1,2-dione plays a significant role in biochemical reactions. It interacts with glycosylamines, which are formed by reducing oligosaccharides. The derivatives formed from these interactions are linked to amino-functionalized lipids, solids, or proteins . This compound is also used as a starting material for the synthesis of furanones and quinones, which are important in various biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with glycosylamines and forming derivatives that are linked to amino-functionalized lipids, solids, or proteins . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism, although specific details on these effects are not extensively documented.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It undergoes ethoxy substitution with amines and unsaturated organosilanes, leading to the formation of various derivatives
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is used as a starting material for the synthesis of furanones and quinones, and its derivatives are linked to amino-functionalized lipids, solids, or proteins . Long-term effects on cellular function observed in in vitro or in vivo studies are not extensively documented.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal modelsThe compound’s interactions with glycosylamines and the formation of derivatives linked to amino-functionalized lipids, solids, or proteins can influence its effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to the synthesis of furanones and quinones . These interactions can affect metabolic flux and metabolite levels, although specific details on these pathways are not extensively documented.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are influenced by targeting signals or post-translational modifications. These factors direct the compound to specific compartments or organelles, although specific details are not extensively documented .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diethoxy-3-cyclobutene-1,2-dione can be synthesized through the esterification of squaric acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating squaric acid with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the diethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: It can undergo ethoxy substitution with amines and unsaturated organosilanes.
Hydrolysis: The compound can be hydrolyzed back to squaric acid under acidic or basic conditions.
Common Reagents and Conditions
Amines: Used in substitution reactions to replace ethoxy groups.
Unsaturated Organosilanes: React with the compound to form substituted products.
Acids/Bases: Employed in hydrolysis reactions to revert the ester to squaric acid.
Major Products
Substituted Squarates: Formed from substitution reactions.
Squaric Acid: Produced from hydrolysis reactions.
Scientific Research Applications
3,4-Diethoxy-3-cyclobutene-1,2-dione is utilized in various scientific research applications:
Organic Synthesis: Used as a starting material for the synthesis of furanones and quinones.
Bioconjugation: Reacts with glycosylamines to form derivatives linked to amino-functionalized lipids, solids, or proteins.
Material Science: Employed in the synthesis of materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Similar structure but with methoxy groups instead of ethoxy groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Dibutoxy-3-cyclobutene-1,2-dione: Contains butoxy groups instead of ethoxy groups.
Uniqueness
3,4-Diethoxy-3-cyclobutene-1,2-dione is unique due to its specific reactivity and the ability to form derivatives with various nucleophiles. Its ethoxy groups provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,4-diethoxycyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSFLZCLKYZYRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200334 | |
Record name | Squaric acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-87-8 | |
Record name | Diethyl squarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5231-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Squaric acid diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Squaric acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Diethoxy-3-cyclobutene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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